Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate
Brand Name: Vulcanchem
CAS No.: 1863-41-8
VCID: VC21254403
InChI: InChI=1S/C24H36O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,14,18-22H,7-13H2,1-5H3/t14-,18+,19-,20+,21+,22-,23+,24+/m1/s1
SMILES: CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C
Molecular Formula: C24H36O3
Molecular Weight: 372.5 g/mol

Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate

CAS No.: 1863-41-8

Cat. No.: VC21254403

Molecular Formula: C24H36O3

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate - 1863-41-8

Specification

CAS No. 1863-41-8
Molecular Formula C24H36O3
Molecular Weight 372.5 g/mol
IUPAC Name [(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C24H36O3/c1-14-12-21-19-7-6-17-13-18(27-16(3)26)8-10-23(17,4)20(19)9-11-24(21,5)22(14)15(2)25/h6,14,18-22H,7-13H2,1-5H3/t14-,18+,19-,20+,21+,22-,23+,24+/m1/s1
Standard InChI Key SFNSGHUMGYWJGF-AWGTVLFOSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)OC(=O)C
SMILES CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C
Canonical SMILES CC1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)OC(=O)C

Introduction

Chemical Identity and Structural Properties

Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate is a synthetic steroid compound with a molecular formula of C24H36O3 and a molecular weight of 372.5 g/mol. This compound is characterized by the addition of a methyl group at the 16-alpha position and an acetate group at the 3-beta position, which distinguishes it from its parent compound pregnenolone. The compound has a complex steroid backbone with multiple chiral centers, contributing to its specific biological and chemical properties.

Basic Identification Parameters

ParameterValue
Chemical NamePregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate
CAS Number1863-41-8
Molecular FormulaC24H36O3
Molecular Weight372.5 g/mol
Creation Date in PubChem2007-02-09
Last Modification Date2025-04-05

The compound is registered in several chemical databases and has been assigned multiple synonyms, including:

  • [(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-10,13,16-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

  • 16-Methyl-20-oxopregn-5-en-3-yl acetate

  • (3beta,16alpha)-16-methyl-20-oxopregn-5-en-3-yl acetate

Chemical Structure and Bonding

The compound features a cyclopentanoperhydrophenanthrene skeleton, which is the basic structural framework of steroid molecules. The specific structural features include:

  • A double bond between C5 and C6 (pregn-5-ene structure)

  • An acetoxy group (-OCOCH3) at position 3 in beta configuration

  • A methyl group at position 16 in alpha configuration

  • A ketone group at position 20

These structural elements create a unique three-dimensional arrangement that influences the compound's chemical reactivity and potential biological interactions .

Physical Properties

While specific experimental data on physical properties is limited in the available literature, computational and theoretical properties can be inferred based on its structure and similar compounds:

PropertyValue/Description
Physical StateLikely a white crystalline solid at room temperature
SolubilityPoorly water-soluble; better solubility in organic solvents
Melting PointNot specifically reported but likely in the range of other similar steroids (200-250°C)
Optical ActivityOptically active due to multiple chiral centers
StabilityRelatively stable under normal conditions; sensitive to strong oxidizing agents

Related Compounds and Structural Analogs

Several structurally related compounds exist, with varying modifications to the basic pregnenolone structure:

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetateC24H36O3372.5 g/molBase compound with acetate at 3-beta and methyl at 16-alpha
Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-C22H34O2330.5 g/molLacks the acetate group at position 3
16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetateC24H34O3370.5 g/molContains an additional double bond at position 16
3beta-(Acetyloxy)-16alpha-methylpregn-5-en-20-one ethylene acetalC26H40O4416.6 g/molContains an ethylene acetal group at position 20
MethylprednisoloneC22H30O5374.5 g/molContains additional hydroxyl groups and structural modifications

The closest structural analog is 16-alpha-methylpregnenolone (Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-), which differs only in lacking the acetate group at the 3-beta position . Another related compound is 16-Methyl-20-oxopregna-5,16-dien-3-beta-yl acetate, which contains an additional double bond at position 16 .

Current Research and Future Directions

  • Structure-Activity Relationship Studies: Investigating how the specific structural features of this compound (16-alpha methyl and 3-beta acetate) affect its biological activity compared to related compounds.

  • Synthetic Methodology Development: Development of more efficient and stereoselective methods for synthesizing this and related compounds.

  • Biological Activity Screening: Comprehensive screening for potential biological activities, including hormone-like effects, anti-inflammatory properties, or cytotoxic activities.

  • Drug Development Potential: Evaluation of this compound as a potential lead structure for developing novel therapeutic agents.

Analytical Methods for Identification and Quantification

Several analytical techniques can be employed for the identification and quantification of Pregn-5-en-20-one, 3beta-hydroxy-16alpha-methyl-, acetate:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

    • Mass Spectrometry (MS)

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC)

    • Thin-Layer Chromatography (TLC)

  • X-ray Crystallography: For definitive structural determination and confirmation of stereochemistry

These methods collectively provide comprehensive characterization of the compound's structure, purity, and physical properties.

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